ACKR3 Agonist Potency and Efficacy: Conolidine vs. Morphine
Conolidine activates the atypical chemokine receptor ACKR3 with an EC50 of 16 µM and an efficacy of 185% relative to the endogenous agonist CXCL12 [1]. In contrast, morphine shows no activity at ACKR3 and acts primarily on μ-opioid receptors with an ED50 of 1.7 mg/kg (s.c.) in the formalin test [REFS-2, REFS-3]. This difference in receptor engagement underpins conolidine's non-opioid analgesic profile and its potential to avoid opioid-related adverse effects.
| Evidence Dimension | Receptor activation (β-arrestin-2 recruitment) |
|---|---|
| Target Compound Data | EC50 16 µM (human ACKR3), efficacy 185% vs. CXCL12 |
| Comparator Or Baseline | Morphine: no ACKR3 activity; μ-opioid receptor ED50 1.7 mg/kg s.c. (formalin test) |
| Quantified Difference | Conolidine active at ACKR3; morphine inactive. Morphine's μ-opioid potency not shared by conolidine. |
| Conditions | PathHunter β-arrestin-2 recruitment assay in CHO-K1 cells (conolidine); formalin test in mice (morphine) |
Why This Matters
Selection of conolidine over morphine enables ACKR3-mediated modulation of endogenous opioid peptides without direct μ-opioid receptor agonism, reducing the risk of respiratory depression and addiction.
- [1] Szpakowska, M., et al. (2021). The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7. Signal Transduction and Targeted Therapy, 6, 209. doi:10.1038/s41392-021-00548-w View Source
- [2] Tarselli, M. A., Raehal, K. M., Brasher, A. K., Streicher, J. M., Groer, C. E., Cameron, M. D., Bohn, L. M., & Micalizio, G. C. (2011). Synthesis of conolidine, a potent non-opioid analgesic for tonic and persistent pain. Nature Chemistry, 3, 449-453. doi:10.1038/nchem.1050 View Source
- [3] WO2012088402A1. Synthesis of conolidine and discovery of a potent non-opioid analgesic for pain. Bohn, L. M. & Micalizio, G. C. (2012). View Source
